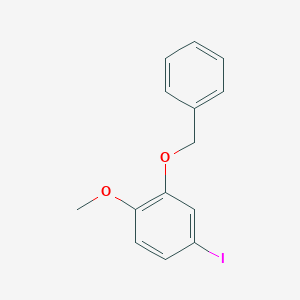

2-(Benzyloxy)-4-iodo-1-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

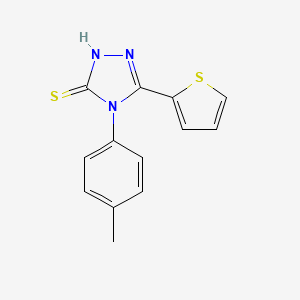

The compound “2-(Benzyloxy)-4-iodo-1-methoxybenzene” likely belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing a phenoxy functional group attached to a benzyl group .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-4-iodo-1-methoxybenzene” were not found, similar compounds such as “2-(Benzyloxy)aryloxazolines” have been synthesized through condensation reactions .Aplicaciones Científicas De Investigación

Host-Guest Chemistry and Capsule Formation

Research involving 2-(Benzyloxy)-4-iodo-1-methoxybenzene (1-iodo-4-methoxybenzene) has demonstrated its utility in host-guest chemistry. For example, it was used as a guest molecule to induce the formation of a heterodimeric capsule via hydrogen bonds and CH-halogen and/or CH-π interaction in a study by Kobayashi et al. (2003). The encapsulation of 1-iodo-4-methoxybenzene in this capsule was influenced by specific interactions between the guest molecule and the capsule structure, demonstrating the compound's role in forming complex molecular assemblies (Kobayashi et al., 2003).

Catalysis and Synthesis

In the field of catalysis and synthesis, 1-iodo-4-methoxybenzene has been employed as a reagent. Guo et al. (2017) used it in palladium-catalyzed oxidative homocoupling and hydroxylation of 3-arylbenzo[d]isoxazoles. The compound served as an oxidant in this process, enabling the formation of functionalized benzoisoxazoles, a key step in the synthesis of complex organic molecules (Guo et al., 2017).

Lignin Model Compound Conversion

R. Alén's study in 1991 explored the thermochemical conversion of lignin model compounds, including 1-benzyloxy-4-hydroxybenzene, a derivative of 1-iodo-4-methoxybenzene. This work was part of developing processes for converting spent pulping liquors into liquid fuels, showcasing the compound's role in biomass conversion research (Alén, 1991).

Medicinal Chemistry

In medicinal chemistry, 1-iodo-4-methoxybenzene derivatives have been synthesized for potential pharmacological applications. Su et al. (1991) synthesized glyfoline, a compound with anticancer properties, using a derivative of 1-iodo-4-methoxybenzene. This highlights its importance in the synthesis of bioactive molecules (Su et al., 1991).

Safety and Hazards

Propiedades

IUPAC Name |

4-iodo-1-methoxy-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKERQBIFDOEVNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-iodo-1-methoxybenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)

![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)

![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)

![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)

![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)